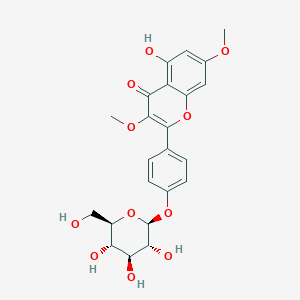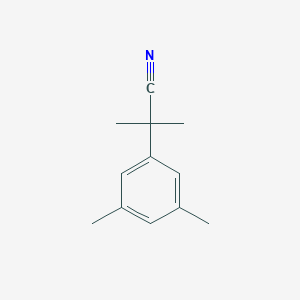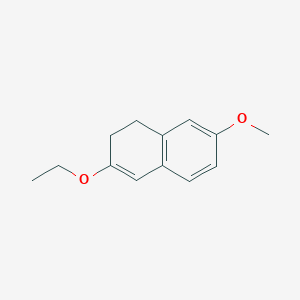
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Vue d'ensemble
Description
Applications De Recherche Scientifique
Lidamidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying alpha2-adrenergic receptor agonists.
Biology: Investigated for its effects on gastrointestinal motility and secretion.
Medicine: Used in clinical trials for treating diarrhea and other gastrointestinal disorders.
Industry: Utilized in the production of pharmaceuticals targeting gastrointestinal conditions.
Mécanisme D'action
Target of Action
Similar compounds are often used in the borylation of organic compounds .
Mode of Action
Compounds with similar structures are known to participate in borylation reactions . In these reactions, the boron atom in the compound forms a bond with another organic compound, typically at a carbon atom.
Biochemical Pathways
It’s worth noting that borylation reactions, which this compound may participate in, are crucial in organic synthesis and drug discovery .
Result of Action
The ability of similar compounds to participate in borylation reactions suggests that it could be used to modify other organic compounds .
Action Environment
The stability of similar compounds can be influenced by factors such as temperature and exposure to light .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le chlorhydrate de lidamidine peut être synthétisé à partir de la 2,6-diméthylaniline, qui est un matériau de départ clé. La synthèse implique la réaction de la 2,6-diméthylaniline avec l'isocyanate de méthyle pour former l'intermédiaire, qui est ensuite mis en réaction avec la méthylamine pour produire la lidamidine. L'étape finale implique la conversion de la lidamidine en son sel de chlorhydrate .
Méthodes de production industrielle : La production industrielle de chlorhydrate de lidamidine suit des voies de synthèse similaires mais à plus grande échelle. Le procédé implique un contrôle minutieux des conditions de réaction telles que la température, la pression et le pH pour assurer un rendement élevé et une pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions : Le chlorhydrate de lidamidine subit diverses réactions chimiques, notamment :
Oxydation : La lidamidine peut être oxydée pour former les N-oxydes correspondants.
Réduction : La réduction de la lidamidine peut conduire à la formation d'amines.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe amidino.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme les amines ou les alcools peuvent être utilisés dans des conditions basiques.
Produits majeurs :
Oxydation : N-oxydes de lidamidine.
Réduction : Amines dérivées de la lidamidine.
Substitution : Dérivés amidino substitués.
4. Applications de la recherche scientifique
Le chlorhydrate de lidamidine a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme composé modèle pour étudier les agonistes des récepteurs alpha2-adrénergiques.
Biologie : Investigué pour ses effets sur la motilité et la sécrétion gastro-intestinales.
Médecine : Utilisé dans des essais cliniques pour traiter la diarrhée et d'autres troubles gastro-intestinaux.
Industrie : Utilisé dans la production de produits pharmaceutiques ciblant les conditions gastro-intestinales.
5. Mécanisme d'action
Le chlorhydrate de lidamidine exerce ses effets en activant les récepteurs alpha2-adrénergiques, qui sont impliqués dans la régulation de la sécrétion et de la motilité intestinales. Le composé inhibe la voie du facteur nucléaire-kappa B (NF-κB), réduisant l'inflammation et modulant la réponse immunitaire. Il inhibe également la production de cytokines pro-inflammatoires telles que le facteur de nécrose tumorale alpha et l'interleukine-6 .
Composés similaires :
Lopéramide : Un autre agent antidiarrhéique qui agit en ralentissant la motilité intestinale.
Clonidine : Un agoniste des récepteurs alpha2-adrénergiques utilisé pour traiter l'hypertension et certains troubles gastro-intestinaux.
Biclodil : Un vasodilatateur aux propriétés antidiarrhéiques similaires.
Unicité : Le chlorhydrate de lidamidine est unique dans sa double action d'inhibition à la fois de la sécrétion et de la motilité intestinales, ce qui le rend particulièrement efficace pour traiter la diarrhée. Sa capacité à moduler la réponse immunitaire et à réduire l'inflammation le distingue également des autres composés similaires .
Comparaison Avec Des Composés Similaires
Loperamide: Another anti-diarrheal agent that works by slowing intestinal motility.
Clonidine: An alpha2-adrenergic receptor agonist used for treating hypertension and certain gastrointestinal disorders.
Biclodil: A vasodilator with similar anti-diarrheal properties.
Uniqueness: Lidamidine hydrochloride is unique in its dual action of inhibiting both intestinal secretion and motility, making it particularly effective for treating diarrhea. Its ability to modulate the immune response and reduce inflammation also sets it apart from other similar compounds .
Propriétés
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BN2O2/c1-8(2)9(3,4)14-10(13-8)7-5-6-11-12-7/h5-6H,1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLOIDOKWUESNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844501-71-9, 1086111-17-2 | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-N-[(1S)-1-methyl-2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]benzenesulfonamide](/img/structure/B125060.png)
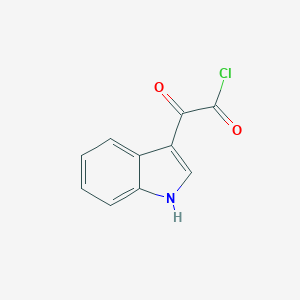
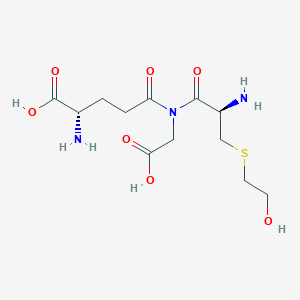
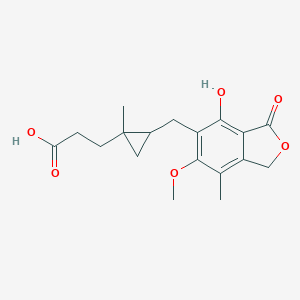
![7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B125071.png)
![[(1S,2R,4S,5S)-2,3,4-Trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B125074.png)
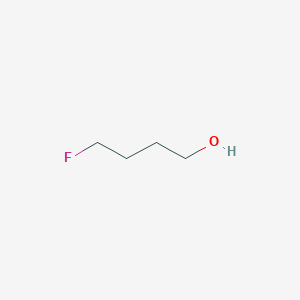

![1,2,4-Trimethoxy-5-[(e)-2-nitrovinyl]benzene](/img/structure/B125081.png)
